![molecular formula C11H11NO4 B7824664 Methyl 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate CAS No. 650597-74-3](/img/structure/B7824664.png)
Methyl 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate
Overview
Description
Methyl 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C11H11NO4 and its molecular weight is 221.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiproliferative Activity
- Studies have investigated the antiproliferative activity of hexahydroquinoline derivatives, including Methyl 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate. These compounds showed potential in inhibiting cell proliferation, which is relevant in cancer research (Mar'yasov et al., 2016); (Mar'yasov et al., 2017).
Myorelaxant Activity
- The myorelaxant activity of certain hexahydroquinoline derivatives was evaluated, showing potential effects on smooth muscle relaxation, which could be relevant in conditions requiring muscle relaxation (Gündüz et al., 2008).
Unusual Oxidation and Novel Synthesis
- Research has explored the novel synthesis methods of hexahydroquinoline derivatives, which is important for the development of new pharmaceutical compounds (Beattie & Hales, 1992).
Structural and Molecular Analysis
- The molecular and crystal structures of hexahydroquinoline derivatives have been studied, providing insights into their chemical properties and potential applications in various fields (Boteva et al., 2014).
Synthesis and Antiinflammatory Activity
- The synthesis and potential antiinflammatory and analgesic activities of hexahydroquinoline derivatives have been investigated, indicating potential applications in treating inflammation and pain (Smirnova et al., 2006).
Electronic Structure and Nonlinear Optical Analysis
- Studies have focused on the electronic structure, absorption spectra, and nonlinear optical properties of hexahydroquinoline derivatives, which is relevant in the field of materials science (Halim & Ibrahim, 2017).
Regioselective Synthesis
- The regioselective synthesis of hexahydroquinoline derivatives has been explored, enhancing the precision and efficiency in the synthesis of these compounds (Rajesh et al., 2015).
Sustainable Synthesis Methods
- There's ongoing research into more sustainable and environmentally friendly synthesis methods for hexahydroquinoline derivatives, which is crucial for green chemistry initiatives (Devi et al., 2020).
properties
IUPAC Name |
methyl 2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-16-11(15)7-5-6-8(12-10(7)14)3-2-4-9(6)13/h5H,2-4H2,1H3,(H,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYXUVSUSOCWRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(CCCC2=O)NC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90586489 | |
Record name | Methyl 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90586489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
650597-74-3 | |
Record name | Methyl 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90586489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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